

Z-Homophe-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-Homophe-OH**

Cat. No.: **B556137**

[Get Quote](#)

Introduction: **Z-Homophe-OH**, chemically known as (S)-2-(benzyloxycarbonylamino)-4-phenylbutanoic acid, is a protected amino acid derivative that serves as a crucial building block in the field of peptide chemistry and drug discovery. The "Z" in its name refers to the benzyloxycarbonyl (Cbz) group, which protects the alpha-amino group of L-homophenylalanine. Homophenylalanine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its structure is similar to phenylalanine but with an additional methylene group in its side chain. This structural modification imparts unique properties to peptides when it is incorporated, making **Z-Homophe-OH** a valuable tool for medicinal chemists and peptide scientists.

This technical guide provides an in-depth overview of **Z-Homophe-OH**, focusing on its chemical properties, its primary application in peptide synthesis, and the biological significance of incorporating homophenylalanine into peptide backbones. While **Z-Homophe-OH** itself is not biologically active, its role as a precursor to biologically active peptides is of significant interest in drug development.

Chemical and Physical Properties

The fundamental properties of **Z-Homophe-OH** are summarized in the table below. This data is essential for its use in synthetic chemistry, including solubility considerations and reaction setup.

Property	Value	Reference
Chemical Name	(S)-2-(benzyloxycarbonylamino)-4-phenylbutanoic acid	
Synonyms	Z-L-homophenylalanine, (S)-2-(Z-amino)-4-phenylbutyric acid	
CAS Number	127862-89-9	
Molecular Formula	C ₁₈ H ₁₉ NO ₄	
Molecular Weight	313.35 g/mol	
Appearance	White solid	
Purity	≥98.0% (TLC)	
Application	Peptide synthesis	
Storage Temperature	2-8°C	[1]

Core Application: A Building Block for Novel Peptides

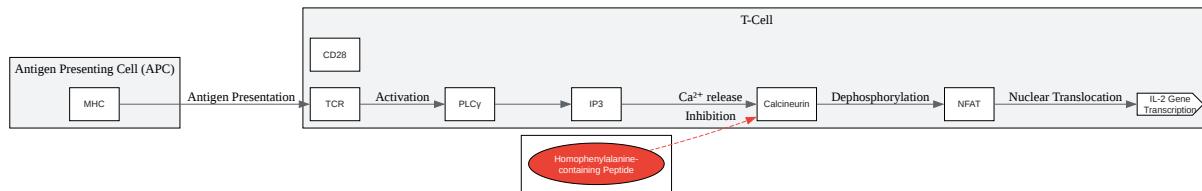
The primary utility of **Z-Homophe-OH** lies in its use in solution-phase and solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group provides stable protection for the amino group during peptide coupling reactions and can be removed under specific conditions, typically through hydrogenolysis.

The incorporation of the homophenylalanine residue into peptides can lead to several advantageous modifications of their biological and physical properties:

- Enhanced Proteolytic Stability: The non-natural structure of homophenylalanine can make the resulting peptide more resistant to degradation by proteases in the body, leading to a longer half-life and improved therapeutic potential.
- Altered Receptor Binding and Activity: The longer side chain of homophenylalanine compared to phenylalanine can alter the way a peptide interacts with its biological target,

such as a receptor or enzyme. This can lead to changes in binding affinity and functional activity, potentially converting an agonist to an antagonist or vice versa, or enhancing its potency.

- Modified Conformational Properties: The additional methylene group in the side chain can influence the secondary structure of the peptide, affecting its folding and overall conformation. This can have a significant impact on its biological activity.[\[2\]](#)

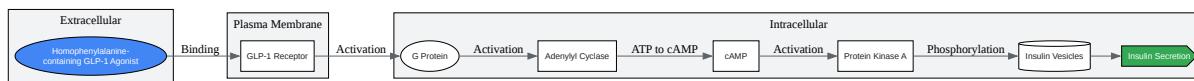

Case Studies: The Impact of Homophenylalanine Incorporation

The strategic use of **Z-Homophe-OH** to introduce homophenylalanine into peptide sequences has been explored in various therapeutic areas.

Immunosuppressive Peptides: Analogs of Cyclolinopeptide A

Cyclolinopeptide A is a naturally occurring cyclic peptide with known immunosuppressive properties.[\[3\]](#) Researchers have synthesized analogs of this peptide where one or both of the phenylalanine residues are replaced with homophenylalanine. These modifications have been shown to modulate the immunosuppressive activity of the parent peptide. For instance, some homophenylalanine-containing analogs have demonstrated potent inhibition of T- and B-cell proliferation.[\[3\]](#)

The immunosuppressive activity of these peptides can interfere with T-cell activation signaling pathways. A simplified representation of a T-cell activation pathway is shown below.


[Click to download full resolution via product page](#)

Simplified T-cell activation pathway and potential inhibition by homophenylalanine-containing peptides.

Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists

The glucagon-like peptide-1 receptor (GLP-1R) is a major target for the treatment of type 2 diabetes. Short 11-amino acid peptides containing unnatural amino acids, including homophenylalanine analogs at the C-terminus, have been identified as potent GLP-1R agonists.^[4] Some of these peptides exhibit functional activity in the low picomolar range in *in vitro* assays.^[4]

Activation of the GLP-1R by an agonist peptide initiates a signaling cascade that leads to insulin secretion. A diagram of this pathway is provided below.

[Click to download full resolution via product page](#)

GLP-1 receptor signaling pathway activated by a homophenylalanine-containing peptide agonist.

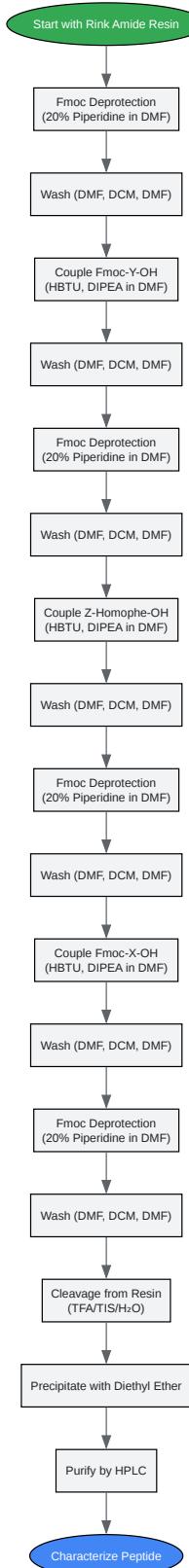
Angiotensin-Converting Enzyme (ACE) Inhibitors

L-homophenylalanine is a key precursor in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, which are widely used to treat hypertension and congestive heart failure.^[5] While **Z-Homophe-OH** is not directly used in the final drug structure, its deprotected form is a critical starting material for the synthesis of these important pharmaceuticals.

Experimental Protocols

The following is a representative protocol for the incorporation of **Z-Homophe-OH** into a peptide sequence using solid-phase peptide synthesis (SPPS). This protocol is illustrative and may require optimization for specific peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Homophenylalanine


This protocol outlines the manual synthesis of a short peptide with the sequence X-Hphe-Y on a resin support, where X and Y are other amino acids.

Materials:

- Rink Amide resin
- **Z-Homophe-OH**
- Fmoc-protected amino acids (for X and Y)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylethylamine (DIPEA)
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Diethyl ether
- SPPS reaction vessel

Workflow Diagram:

[Click to download full resolution via product page](#)

Workflow for the solid-phase synthesis of a tripeptide containing homophenylalanine.

Procedure:

- Resin Swelling: Place the Rink Amide resin in the SPPS reaction vessel and swell in DMF for 30 minutes.
- Fmoc Deprotection (for the first amino acid):
 - Drain the DMF.
 - Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF, DCM, and then DMF.
- Coupling of the First Amino Acid (Y):
 - In a separate vial, dissolve Fmoc-Y-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
 - Add the activated amino acid solution to the resin and agitate for 2 hours.
 - Wash the resin with DMF, DCM, and then DMF.
- Fmoc Deprotection (for the second amino acid): Repeat step 2.
- Coupling of **Z-Homope-OH**:
 - In a separate vial, dissolve **Z-Homope-OH** (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
 - Add the activated amino acid solution to the resin and agitate for 2 hours.
 - Wash the resin with DMF, DCM, and then DMF.
- Coupling of the Third Amino Acid (X): Repeat steps 4 and 3 with Fmoc-X-OH.
- Final Fmoc Deprotection: Repeat step 2.

- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours.
 - Filter the resin and collect the filtrate.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude peptide and purify by reverse-phase HPLC.
 - Characterize the final peptide by mass spectrometry.

Conclusion

Z-Homophe-OH is a valuable synthetic tool for peptide chemists and drug discovery professionals. While it does not possess intrinsic biological activity, its role as a protected precursor for L-homophenylalanine allows for the strategic modification of peptides to enhance their therapeutic properties. The incorporation of homophenylalanine can lead to increased stability, altered receptor interactions, and novel biological activities. The case studies of immunosuppressive peptides and GLP-1R agonists highlight the potential of using **Z-Homophe-OH** to develop new and improved peptide-based therapeutics. A thorough understanding of its chemical properties and its application in peptide synthesis is essential for leveraging its full potential in the design and creation of next-generation peptide drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-Homophe-OH = 98.0 TLC 100564-78-1 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and immunosuppressive activity of cyclolinopeptide A analogues containing homophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potent 11mer glucagon-like peptide-1 receptor agonist peptides with novel C-terminal amino acids: Homohomophenylalanine analogs. | Sigma-Aldrich [sigmaaldrich.com]
- 5. scielo.br [scielo.br]
- To cite this document: BenchChem. [Z-Homophe-OH: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b556137#what-is-z-homophe-oh\]](https://www.benchchem.com/product/b556137#what-is-z-homophe-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com